5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone
Brand Name: Vulcanchem
CAS No.: 898786-77-1
VCID: VC2485367
InChI: InChI=1S/C20H30O4/c1-14-10-16(11-15(2)19(14)22-5)17(21)8-6-7-9-18-23-12-20(3,4)13-24-18/h10-11,18H,6-9,12-13H2,1-5H3
SMILES: CC1=CC(=CC(=C1OC)C)C(=O)CCCCC2OCC(CO2)(C)C
Molecular Formula: C20H30O4
Molecular Weight: 334.4 g/mol

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone

CAS No.: 898786-77-1

Cat. No.: VC2485367

Molecular Formula: C20H30O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone - 898786-77-1

Specification

CAS No. 898786-77-1
Molecular Formula C20H30O4
Molecular Weight 334.4 g/mol
IUPAC Name 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)pentan-1-one
Standard InChI InChI=1S/C20H30O4/c1-14-10-16(11-15(2)19(14)22-5)17(21)8-6-7-9-18-23-12-20(3,4)13-24-18/h10-11,18H,6-9,12-13H2,1-5H3
Standard InChI Key PMDGKVCQGKNRBF-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1OC)C)C(=O)CCCCC2OCC(CO2)(C)C
Canonical SMILES CC1=CC(=CC(=C1OC)C)C(=O)CCCCC2OCC(CO2)(C)C

Introduction

Chemical Identity and Structural Characteristics

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone is identified by the CAS registry number 898786-77-1 and possesses a molecular formula of C₂₀H₃₀O₄ . The compound's IUPAC name is 5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-methoxy-3,5-dimethylphenyl)pentan-1-one, which provides insight into its structural arrangement. The molecule features several key structural elements: a valerophenone backbone (with a pentane chain connecting a ketone group to an aromatic ring), a 5,5-dimethyl-1,3-dioxane group, and a 4-methoxy-3,5-dimethylphenyl substituent that contributes to its unique chemical profile.

Structural Identifiers

The compound can be precisely identified through various chemical notations as detailed in the table below:

Identifier TypeValue
CAS Number898786-77-1
Molecular FormulaC₂₀H₃₀O₄
Molecular Weight334.4 g/mol
Standard InChIInChI=1S/C20H30O4/c1-14-10-16(11-15(2)19(14)22-5)17(21)8-6-7-9-18-23-12-20(3,4)13-24-18/h10-11,18H,6-9,12-13H2,1-5H3
Standard InChIKeyPMDGKVCQGKNRBF-UHFFFAOYSA-N
SMILES NotationCC1=CC(=CC(=C1OC)C)C(=O)CCCCC2OCC(CO2)(C)C
PubChem Compound ID24727858

The structural identifiers provide a precise definition of the molecular architecture and facilitate accurate database searches for researchers seeking information about this compound.

Related Compounds and Structural Analogs

Several structurally related compounds have been identified in chemical databases that share partial structural features with 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone. These analogs provide valuable context for understanding the chemical landscape surrounding the target compound.

Direct Structural Analogs

A closely related compound is 5-(5,5-dimethyl-1,3-dioxan-2-yl)-4′-methoxyvalerophenone (CAS: 898786-53-3), which differs from the target compound by lacking the two methyl groups at the 3' and 5' positions on the aromatic ring . This analog has a molecular formula of C₁₈H₂₆O₄ and a lower molecular weight of 306.402 g/mol, reflecting the absence of the two methyl groups .

Another related compound is 5,5-Dimethyl-1,3-dioxan-2-one (CAS: 3592-12-9), which contains the core 5,5-dimethyl-1,3-dioxane structure but lacks the valerophenone portion . This simpler molecule (C₆H₁₀O₃) has applications in polymer chemistry and could potentially serve as a precursor in synthetic pathways involving the target compound .

Comparison of Related Compounds

The following table provides a comparative analysis of the target compound and its structural analogs:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
5-(5,5-Dimethyl-1,3-dioxan-2-YL)-3',5'-dimethyl-4'-methoxyvalerophenone898786-77-1C₂₀H₃₀O₄334.4Target compound
5-(5,5-dimethyl-1,3-dioxan-2-yl)-4′-methoxyvalerophenone898786-53-3C₁₈H₂₆O₄306.402Lacks 3',5'-dimethyl groups
5,5-Dimethyl-1,3-dioxan-2-one3592-12-9C₆H₁₀O₃130.14Contains only the dioxane core with a carbonyl group

Understanding these structural relationships helps researchers contextualize the target compound within the broader chemical space and may inform synthetic strategies or structure-activity relationship studies .

Synthesis Considerations

  • The compound likely requires a multi-step synthesis involving the preparation of the valerophenone backbone through Friedel-Crafts acylation or similar reactions.

  • The 5,5-dimethyl-1,3-dioxane moiety is typically introduced through acetalization reactions between carbonyl compounds and neopentyl glycol (2,2-dimethyl-1,3-propanediol).

  • The methoxy and dimethyl substituents on the aromatic ring would need to be incorporated either through starting with an appropriately substituted aromatic compound or through subsequent functionalization steps.

Future research could focus on developing efficient, high-yielding synthetic routes to this compound, which would enhance its accessibility for various applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator